エブリコ酸

概要

説明

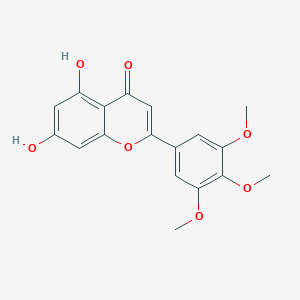

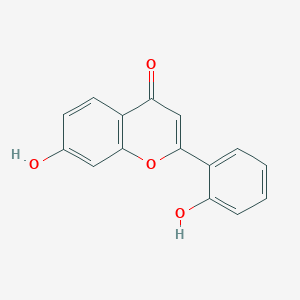

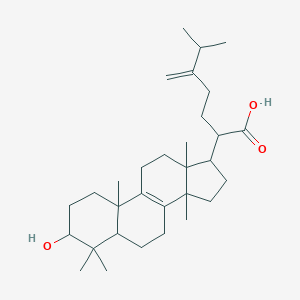

エブリコ酸は、薬用キノコであるアントロディア・カンフォラータから主に単離される天然のトリテルペノイド化合物です . 抗糖尿病作用、抗高脂血症作用、抗がん作用など、多様な生物活性が知られています . この化合物は、C31H50O3という分子式を持ち、複数の環と官能基を含む複雑な構造が特徴です .

2. 製法

合成経路と反応条件: エブリコ酸は、トリテルペノイド前駆体を含むさまざまな化学反応によって合成できます。合成には通常、環化、酸化、官能基修飾などの複数のステップが含まれます。 温度、溶媒、触媒などの特定の反応条件は、目的の生成物を得るために慎重に制御されます .

工業的生産方法: エブリコ酸の工業的生産は、アントロディア・カンフォラータなどの天然源からの抽出と精製によって行われることが多いです。 このプロセスには、溶媒抽出と、化合物を単離して精製するためのクロマトグラフィー技術が含まれます .

科学的研究の応用

作用機序

エブリコ酸は、複数の分子標的と経路を通じてその効果を発揮します。

生化学分析

Biochemical Properties

Eburicoic acid interacts with several key biomolecules in the body. It has been found to restore the expression levels of membrane glucose transporter type 4 (GLUT4), phospho-5′-adenosine monophosphate-activated protein kinase (AMPK), and phospho-Akt in insulin-resistant C2C12 myotube cells . These interactions suggest that eburicoic acid plays a significant role in glucose metabolism and insulin signaling .

Cellular Effects

Eburicoic acid has been shown to have significant effects on various types of cells and cellular processes. In particular, it has been found to prevent the decrease in expression levels of GLUT4, phospho-AMPK, and phospho-Akt in insulin-resistant C2C12 myotube cells induced by palmitate . This suggests that eburicoic acid can influence cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

Eburicoic acid exerts its effects at the molecular level through several mechanisms. It has been found to prevent and restore the decrease in expression levels of GLUT4, phospho-AMPK, and phospho-Akt in insulin-resistant C2C12 myotube cells . This suggests that eburicoic acid may exert its effects through binding interactions with these biomolecules, potentially leading to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of eburicoic acid have been studied over time in laboratory settings. In a study conducted over 14 weeks, eburicoic acid was found to prevent the increase in levels of glucose, triglyceride, free fatty acid (FFA), insulin, and leptin in blood in high-fat-diet-fed mice . This suggests that eburicoic acid may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of eburicoic acid have been studied in animal models at different dosages. In one study, diabetic mice were given oral doses of eburicoic acid at three dosage levels over a period of 4 weeks . The study found that eburicoic acid prevented the increase in levels of glucose, triglyceride, FFA, insulin, and leptin in blood in these mice .

Metabolic Pathways

Eburicoic acid is involved in several metabolic pathways. It has been found to enhance the expression levels of phospho-AMPK and membrane expression levels of GLUT4 in the skeletal muscle of high-fat-diet-fed mice, facilitating glucose uptake . This suggests that eburicoic acid interacts with enzymes and cofactors involved in glucose metabolism .

Transport and Distribution

Its ability to influence the expression levels of GLUT4 and phospho-AMPK suggests that it may be transported to and distributed within cells in a manner that allows it to interact with these biomolecules .

Subcellular Localization

Its ability to influence the expression levels of GLUT4 and phospho-AMPK suggests that it may be localized within cells in a manner that allows it to interact with these biomolecules .

準備方法

Synthetic Routes and Reaction Conditions: Eburicoic acid can be synthesized through various chemical reactions involving triterpenoid precursors. The synthesis typically involves multiple steps, including cyclization, oxidation, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product .

Industrial Production Methods: Industrial production of eburicoic acid is often achieved through the extraction and purification from natural sources, such as Antrodia camphorata. The process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

化学反応の分析

反応の種類: エブリコ酸は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、さまざまな触媒(例:炭素担持パラジウム)などがあります .

生成される主要な生成物: これらの反応から生成される主要な生成物には、それぞれ独自の化学的および生物学的特性を持つ、エブリコ酸のさまざまな酸化、還元、置換誘導体があります .

類似化合物との比較

エブリコ酸は、次のものを含む、より広範なトリテルペノイド化合物クラスに属します。

- アントシンK

- デヒドロエブリコ酸

- スルフェレン酸

- エルゴスタトリエン-3β-オール

ユニークさ: エブリコ酸は、強力な生物活性と独自の化学構造により際立っており、これにより、複数の分子標的と経路と相互作用することができます . 医学、生物学、産業における幅広い用途は、他の類似化合物と比較してその重要性をさらに強調しています .

特性

IUPAC Name |

2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMQOYZVOPASJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971389 | |

| Record name | 3-Hydroxy-24-methylidenelanost-8-en-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560-66-7 | |

| Record name | Eburicoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-24-methylidenelanost-8-en-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。